molecular formula C13H15ClN2O B11865168 6-Chloro-8-methoxy-2-propylquinolin-4-amine CAS No. 1189105-65-4

6-Chloro-8-methoxy-2-propylquinolin-4-amine

Cat. No.: B11865168
CAS No.: 1189105-65-4
M. Wt: 250.72 g/mol
InChI Key: PBMNYTAVOMEZCP-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-propylquinolin-4-amine is a quinoline derivative with a molecular formula of C13H15ClN2O. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by chlorination and methoxylation steps . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

6-Chloro-8-methoxy-2-propylquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the chloro and methoxy substituents.

    8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.

    6-Chloroquinoline: A derivative with a chloro group at the 6-position.

Uniqueness

6-Chloro-8-methoxy-2-propylquinolin-4-amine is unique due to the presence of both chloro and methoxy groups, which can enhance its biological activity and selectivity compared to other quinoline derivatives .

Properties

CAS No.

1189105-65-4

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

6-chloro-8-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2O/c1-3-4-9-7-11(15)10-5-8(14)6-12(17-2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

PBMNYTAVOMEZCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N

Origin of Product

United States

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